angiotensin III

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

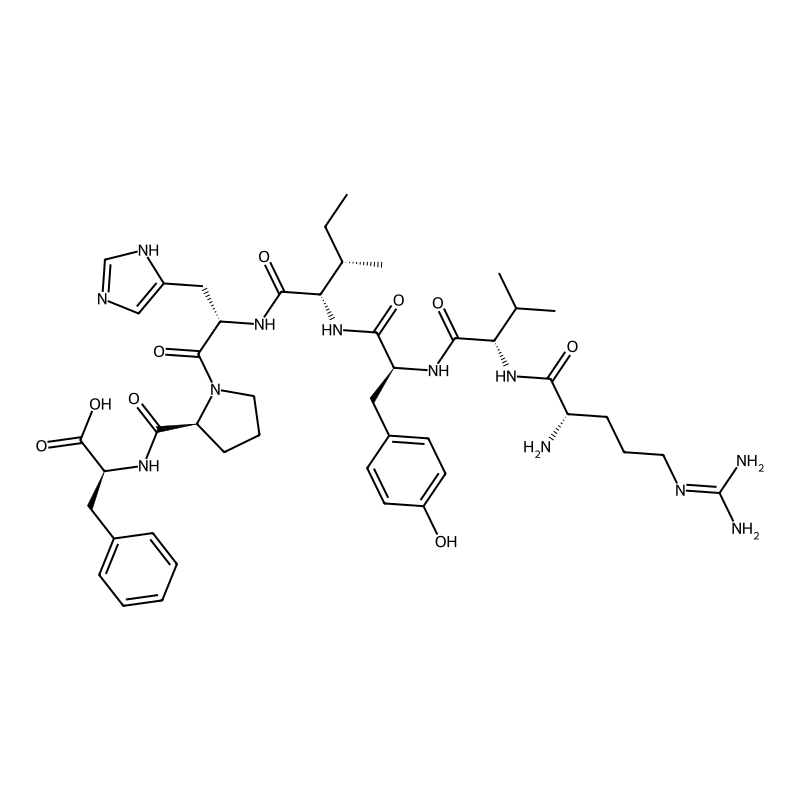

Angiotensin III (des-Aspartyl¹-Angiotensin II) is a biologically active heptapeptide and a primary metabolite of Angiotensin II within the renin-angiotensin system (RAS). It plays a crucial role in the regulation of blood pressure and fluid balance, primarily through its potent stimulation of aldosterone secretion from the adrenal cortex and its activity within the central nervous system. While structurally similar to Angiotensin II, its distinct physiological activity profile makes it a non-interchangeable tool for researchers investigating specific pathways of the RAS, particularly in adrenal, renal, and central nervous system contexts.

References

- [1] Campbell, W. B., Brooks, S. N., & Pettinger, W. A. (1974). Angiotensin II- and angiotensin III-induced aldosterone release in vivo in the rat. Science, 184(4140), 994–996.

- [2] Goodfriend, T. L., & Peach, M. J. (1975). Angiotensin-III: (DES-aspartic acid-1)-angiotensin-II. Evidence and speculation for its role as an important agonist in the renin-angiotensin system. Circulation Research, 36(6_suppl_1), 38-48.

- [3] Blair-West, J. R., Coghlan, J. P., Denton, D. A., Funder, J. W., Scoggins, B. A., & Wright, R. D. (1971). The effect of the heptapeptide (2-8) and hexapeptide (3-8) fragments of angiotensin II on aldosterone secretion. The Journal of Clinical Endocrinology & Metabolism, 32(4), 575-578.

- [4] Reaux, A., Fournie-Zaluski, M. C., & Llorens-Cortes, C. (2001). Angiotensin III: a central regulator of vasopressin release and blood pressure. Trends in Endocrinology & Metabolism, 12(4), 157-162.

- [5] Ahmed, M. K., Clark, M., & El-Mas, M. M. (2022). Roles of Angiotensin III in the brain and periphery. Peptides, 155, 170802.

- [6] Tolessa, D., Chala, A., Haji, K., Mamo, G., & Eshetu, G. (2018). Physiological Effects of Angiotensin III. International Journal of Clinical and Experimental Physiology, 5(4), 164.

- [8] Wikipedia contributors. (2024). Renin–angiotensin system. In Wikipedia, The Free Encyclopedia.

- [9] Jing, F., Mogi, M., & Horiuchi, M. (2011). Role of angiotensin II in the brain. Hypertension Research, 34(5), 555-560.

- [13] Clark, M. A., Diz, D. I., & Kemp, B. A. (2018). Obligatory Metabolism of Angiotensin II to Angiotensin III for Zona Glomerulosa Cell–Mediated Relaxations of Bovine Adrenal Cortical Arteries. Endocrinology, 159(3), 1393-1404.

- [2] Jasmin, L. (2022). Endothelial Metabolism of Angiotensin II to Angiotensin III, not Angiotensin (1–7), Augments the Vasorelaxation Response in Adrenal Cortical Arteries. Hypertension, 79(1), 198-210.

- [4] Carey, R. M., & Van Gilder, B. J. (2008). Conversion of Renal Angiotensin II to Angiotensin III Is Critical for AT2 Receptor–Mediated Natriuresis In Rats. Hypertension, 51(2), 460-465.

- [5] Siragy, H. M., & Carey, R. M. (2010). The renin-angiotensin-aldosterone system. In Endotext [Internet]. MDText.com, Inc.

- [6] Wikipedia contributors. (2023). Angiotensin. In Wikipedia, The Free Encyclopedia.

Substituting Angiotensin III with its precursor, Angiotensin II, is unsuitable for targeted research due to their distinct physiological potency profiles. While Angiotensin II is a potent vasoconstrictor, Angiotensin III exhibits significantly lower pressor activity—approximately 40% of its precursor's effect. Conversely, Angiotensin III is equipotent, and in some models more potent, in stimulating aldosterone secretion from the adrenal cortex. Furthermore, in specific tissues like the kidney and brain, the local conversion of Angiotensin II to Angiotensin III is a required step for certain biological activities, such as AT2 receptor-mediated natriuresis. Therefore, using Angiotensin II introduces a confounding variable, as its effects may result from the parent compound, its metabolite (Angiotensin III), or both, making Angiotensin III essential for isolating and studying its specific downstream pathways.

References

- [1] Campbell, W. B., & Pettinger, W. A. (1977). A dose-response comparison of the actions of angiotensin II and angiotensin III in sheep. Life sciences, 20(12), 2055-2062.

- [3] Clark, M. A., Diz, D. I., & Kemp, B. A. (2018). Obligatory Metabolism of Angiotensin II to Angiotensin III for Zona Glomerulosa Cell–Mediated Relaxations of Bovine Adrenal Cortical Arteries. Endocrinology, 159(3), 1393-1404.

- [4] Carey, R. M., & Van Gilder, B. J. (2008). Conversion of Renal Angiotensin II to Angiotensin III Is Critical for AT2 Receptor–Mediated Natriuresis In Rats. Hypertension, 51(2), 460-465.

- [6] Wikipedia contributors. (2023). Angiotensin. In Wikipedia, The Free Encyclopedia.

- [8] Wikipedia contributors. (2024). Renin–angiotensin system. In Wikipedia, The Free Encyclopedia.

- [9] Tolessa, D., Chala, A., Haji, K., Mamo, G., & Eshetu, G. (2018). Physiological Effects of Angiotensin III. International Journal of Clinical and Experimental Physiology, 5(4), 164.

Differentiated Potency: Equipotent Aldosterone Stimulation with 75% Lower Pressor Activity

In comparative in-vivo studies in sheep, Angiotensin III demonstrated near-equipotency with Angiotensin II in stimulating aldosterone secretion, with a potency ratio of 0.80-0.91 (Angiotensin III vs. Angiotensin II). However, in the same model, Angiotensin II was approximately four times more potent than Angiotensin III in raising arterial blood pressure. This functional divergence is consistently reported, with Angiotensin III generally cited as having 100% of the aldosterone-producing activity but only 40% of the pressor activity of Angiotensin II.

| Evidence Dimension | Relative Physiological Potency (Aldosterone Secretion vs. Blood Pressure) |

| Target Compound Data | Angiotensin III: Potency ratio of 0.80-0.91 for aldosterone secretion; ~25% the pressor potency of Angiotensin II. |

| Comparator Or Baseline | Angiotensin II: Potency ratio of 1.0 for aldosterone secretion; 4x greater pressor potency than Angiotensin III. |

| Quantified Difference | Angiotensin III maintains full aldosterone-stimulating activity while having a 75% reduction in vasoconstrictor potency compared to Angiotensin II. |

| Conditions | Intravenous infusion in sodium-replete sheep. |

This allows researchers to investigate the direct effects of aldosterone pathway stimulation with significantly less confounding hypertensive effects, a critical requirement for adrenal gland and mineralocorticoid regulation studies.

Receptor Binding Profile: High Affinity for Both AT1 and AT2 Receptors

In competitive binding assays using HEK-293 cells transfected with either AT1 or AT2 receptors, Angiotensin III displayed high affinity for both receptor subtypes. The rank order of affinity at the AT2 receptor was determined to be Angiotensin II ≥ Angiotensin III. Both peptides are recognized as having high affinity for the AT1 receptor. This contrasts with other angiotensin fragments like Angiotensin IV and Angiotensin-(1-7), which show substantially lower affinity for the AT1 receptor and only modest affinity for the AT2 receptor.

| Evidence Dimension | Receptor Binding Affinity |

| Target Compound Data | High affinity for both AT1 and AT2 receptors. |

| Comparator Or Baseline | Angiotensin II: High affinity for both AT1 and AT2 receptors. Angiotensin IV & (1-7): Low affinity for AT1, modest affinity for AT2. |

| Quantified Difference | Angiotensin III shares a similar high-affinity binding profile with Angiotensin II for both major receptors, distinguishing it from other metabolites like Ang IV and Ang-(1-7). |

| Conditions | Competitive radioligand binding assays in HEK-293 cells stably transfected with AT1 or AT2 receptors. |

For studies requiring a natural agonist that effectively targets both AT1 and AT2 receptor populations simultaneously, Angiotensin III is a necessary tool, unlike more selective fragments or synthetic modulators.

Central Nervous System Activity: Equipotent to Angiotensin II in Vasopressin Release

When administered directly into the third cerebral ventricle of conscious rats, Angiotensin III was found to be equipotent to Angiotensin II in stimulating vasopressin release. An intracerebroventricular injection of 22.7 ng of Angiotensin III (equimolar to 25 ng of Angiotensin II) resulted in a plasma vasopressin level of 14.9 +/- 2.7 microU/ml, which was not significantly different from the 14.0 +/- 2.2 microU/ml observed with Angiotensin II. This is critical because Angiotensin III is considered a primary effector peptide of the brain RAS, where local conversion from Angiotensin II is often required to elicit a full pressor response.

| Evidence Dimension | Stimulation of Plasma Vasopressin Release (Central Action) |

| Target Compound Data | 14.9 +/- 2.7 microU/ml plasma vasopressin (at 22.7 ng dose). |

| Comparator Or Baseline | Angiotensin II: 14.0 +/- 2.2 microU/ml plasma vasopressin (at equimolar 25 ng dose). |

| Quantified Difference | No statistically significant difference in potency for central vasopressin release. |

| Conditions | Injection into the third cerebral ventricle of conscious male rats. |

This evidence establishes Angiotensin III as a crucial, non-substitutable compound for researchers studying the central mechanisms of blood pressure control, as it acts as a key downstream effector of Angiotensin II in the brain.

Isolating Adrenal Steroidogenesis from Systemic Pressor Effects

For protocols designed to study the regulation of aldosterone synthesis and secretion by the adrenal cortex. The near-equipotent aldosterone-stimulating activity compared to Angiotensin II, combined with its significantly lower vasoconstrictive effect, makes Angiotensin III the specific tool for stimulating the adrenal gland without inducing major confounding changes in systemic blood pressure.

Investigating Central Renin-Angiotensin System (RAS) Pathways

In neuroscience research focused on the brain's control of blood pressure and fluid homeostasis. Since Angiotensin III is a key effector peptide in the brain and is equipotent to Angiotensin II in stimulating vasopressin release, its direct administration is necessary to bypass the metabolic conversion step and probe the specific functions of Angiotensin III-sensitive neural pathways.

Characterizing AT2 Receptor-Mediated Renal Functions

For studies in renal physiology aiming to differentiate the roles of AT1 and AT2 receptors. The conversion of Angiotensin II to Angiotensin III is required for AT2-mediated natriuresis. Therefore, direct application of Angiotensin III is essential for experiments designed to specifically activate this renal protective pathway, which cannot be reliably achieved using Angiotensin II alone.

Comparative Pharmacology of Angiotensin Receptor Ligands

As a key reference compound in pharmacological screening and receptor characterization assays. Angiotensin III's high affinity for both AT1 and AT2 receptors makes it an indispensable positive control for validating binding and functional assays, providing a direct comparison to Angiotensin II and other synthetic or peptide-based receptor modulators.

References

- [1] Campbell, W. B., & Pettinger, W. A. (1977). A dose-response comparison of the actions of angiotensin II and angiotensin III in sheep. Life sciences, 20(12), 2055-2062.

- [4] Carey, R. M., & Van Gilder, B. J. (2008). Conversion of Renal Angiotensin II to Angiotensin III Is Critical for AT2 Receptor–Mediated Natriuresis In Rats. Hypertension, 51(2), 460-465.

- [9] Tolessa, D., Chala, A., Haji, K., Mamo, G., & Eshetu, G. (2018). Physiological Effects of Angiotensin III. International Journal of Clinical and Experimental Physiology, 5(4), 164.

- [10] Reaux, A., Fournie-Zaluski, M. C., & Llorens-Cortes, C. (2001). Angiotensin III: a central regulator of vasopressin release and blood pressure. Trends in Endocrinology & Metabolism, 12(4), 157-162.

- [11] Bosnyak, S., Jones, E. S., Christopoulos, A., Aguilar, M. I., Thomas, W. G., & Widdop, R. E. (2011). Relative affinity of angiotensin peptides and novel ligands at AT1 and AT2 receptors. Clinical Science, 121(7), 297-303.

- [24] Yamaguchi, K., & Sakurada, S. (1982). [A comparison between the effects of angiotensin II and angiotensin III injected into the third cerebral ventricle on vasopressin secretion in conscious rats (author's transl)]. Nihon Naibunpi Gakkai zasshi, 58(9), 1140–1149.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Sequence

Other CAS

Wikipedia

Dates

Explore Compound Types